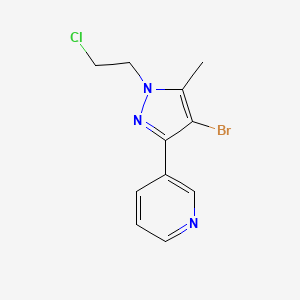

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLSRKFYDJTAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction and Bromination

A foundational step in preparing the target compound is the synthesis of the 4-bromo-5-methyl-1H-pyrazole scaffold. According to research on scalable processes for related pyrazole derivatives, such as N-methyl-3-bromo-5-methyl pyrazole, two main approaches are documented:

- Sandmeyer-type bromination of amino-pyrazole intermediates.

- A condensation-bromination-oxidation sequence starting from methyl crotonate and methyl hydrazine, avoiding hazardous intermediates and improving yield and scalability.

The latter approach is preferred for industrial-scale synthesis due to better safety and efficiency, achieving higher overall yields.

Coupling with Pyridine Ring

The attachment of the pyridine moiety at the pyrazole C3 position can be achieved by two main synthetic strategies:

- Formation of the pyrazole ring onto a preexisting pyridine ring , where the pyridine ring is functionalized first, then cyclized to form the pyrazole ring fused or linked at the desired position.

- Formation of the pyridine ring onto a preexisting pyrazole ring , where the pyrazole is synthesized first, followed by ring closure or substitution to introduce the pyridine.

For the compound , the latter strategy is more applicable, where a pyrazole intermediate bearing suitable leaving groups or reactive sites undergoes substitution or ring closure with pyridine derivatives.

Oxidation and Halogenation Steps

Selective bromination of the pyrazole ring at position 4 is often performed using brominating agents under controlled conditions. Oxidizing agents such as potassium persulfate have been used effectively in similar pyrazole carboxylate derivatives to facilitate oxidation steps in the presence of acids, achieving yields around 75-80%.

Representative Preparation Method from Patent Literature

A notable method for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives, structurally related to the target compound, involves:

- Using 2-chloro-3-pyridinecarboxaldehyde as a starting material.

- Performing a ring-closing reaction in dimethylformamide (DMF) solvent.

- Employing oxammonium hydrochloride as a catalyst.

- Reaction conditions: 60 °C for 6–8 hours with triethylamine as a base.

- Achieving yields up to 85% under optimized molar ratios of catalyst to aldehyde (2.5:1 to 5:1).

This method is advantageous due to:

- Mild reaction conditions.

- High chemical yield.

- Use of inexpensive and readily available starting materials.

- Simplicity and suitability for industrial scale-up.

Summary Table of Preparation Steps and Conditions

Research Findings and Process Optimization

- The use of potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalysis provides efficient oxidation of pyrazole intermediates with yields around 75-80%.

- The oxammonium hydrochloride-catalyzed ring closure in DMF enables high-yield synthesis of pyrazolo-pyridine compounds with mild conditions and industrial applicability.

- Avoiding intermediates such as 3-amino pyrazoles, which have genotoxic impurities (GTI), improves safety and process efficiency.

- Optimization of molar ratios of reagents and reaction times is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could yield a corresponding ketone or aldehyde.

Scientific Research Applications

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.

Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular derivative or application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Pyridine Hybrids

Compound A : 3-Bromo-5-(1-Methyl-1H-Pyrazol-4-yl)Pyridine

- Molecular Formula : C₉H₈BrN₃

- Molecular Weight : 238.09 g/mol

- CAS RN : 944718-17-6 .

- Pyrazole is attached to pyridine at position 4 instead of position 3. Simpler structure with lower molecular weight, likely affecting solubility and pharmacokinetics .

Compound B : 3-Bromo-1-(3-Chloropyridin-2-yl)-N-(4-Ethoxyphenyl)-1H-Pyrazole-5-Carboxamide

- Molecular Formula : C₁₆H₁₃BrClN₄O₂

- Molecular Weight : 432.67 g/mol

- Structural Highlights :

- Incorporates a carboxamide group and ethoxyphenyl substituent, enhancing hydrogen-bonding capacity.

- Chloropyridine moiety differs in substitution pattern compared to the target compound.

- Implications :

Compound C : 2-(5-Methyl-1H-Pyrazol-3-yl)-6-(3-Methyl-1H-Pyrazol-5-yl)Pyridine

Structural and Functional Comparison Table

Key Research Findings

Reactivity: The 2-chloroethyl group in the target compound may act as an alkylating agent, a feature absent in Compounds A and C .

Biological Activity :

- Compound B’s carboxamide group mimics motifs in kinase inhibitors (e.g., ’s imidazo[4,5-b]pyridines), suggesting the target compound could be modified for similar applications .

Coordination Chemistry :

- Compound C’s bis-pyrazole design enables metal chelation, while the target compound’s single pyrazole may limit such utility .

Biological Activity

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine ring, which is significant for its biological interactions. The presence of the bromine and chlorine substituents plays a crucial role in modulating its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine |

| Molecular Formula | C₁₁H₁₁BrClN₃ |

| CAS Number | 2091576-83-7 |

The biological activity of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is primarily attributed to its ability to interact with various biological targets. These interactions can lead to modulation of enzyme activities or receptor functions, which are critical in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:

- Lung Cancer (A549)

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer (HCT116)

For instance, a study indicated that pyrazole derivatives exhibited significant antiproliferative effects on breast cancer cells with IC50 values ranging from 0.07 µM to 49.85 µM depending on the specific derivative tested .

Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential applications of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their anticancer properties, revealing that modifications in substituents significantly influenced their activity against different cancer cell lines .

- Inhibition Studies : Research demonstrated that compounds with similar structures inhibited critical pathways involved in tumor growth. For example, certain derivatives were found to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, showcasing their potential as targeted cancer therapies .

- Molecular Modeling : Computational studies suggested that the binding affinity of these compounds to specific targets can be enhanced through structural modifications, indicating a pathway for optimizing their therapeutic profiles .

Case Study 1: Antitumor Activity

In a recent experimental study, a series of pyrazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 12.50 |

| Compound B | A549 | 26 |

| Compound C | HCT116 | 0.07 |

These findings underscore the importance of structural variations in enhancing anticancer efficacy.

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action of pyrazole derivatives, revealing that they could induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression . This highlights their potential as not only cytotoxic agents but also as modulators of critical cellular processes.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrazole core. A common approach includes:

- Condensation reactions : Reacting 4-bromo-5-methylpyrazole derivatives with 2-chloroethylamine under basic conditions to introduce the chloroethyl substituent .

- Cross-coupling : Suzuki-Miyaura coupling to attach the pyridine moiety to the pyrazole ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the final product.

Key challenges include controlling regioselectivity during pyrazole functionalization and minimizing side reactions from the chloroethyl group .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- NMR :

- ¹H NMR : Look for characteristic peaks: pyrazole C-H (~δ 6.8–7.5 ppm), pyridine protons (δ 8.0–8.5 ppm), and chloroethyl CH₂ signals (δ 3.5–4.0 ppm).

- ¹³C NMR : Identify carbons adjacent to bromine (C-Br, ~δ 110–120 ppm) and pyridine/quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion ([M+H]⁺) with calculated exact mass (e.g., C₁₁H₁₀BrClN₃ requires m/z ≈ 330.96).

- IR : Confirm N-H stretches (if present) and aromatic C=C/C=N vibrations .

Advanced Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Software Tools : Use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

- Validation Metrics : Cross-check residual indices (R-factor < 0.05) and electron density maps (e.g., omit maps) to confirm atom placement.

- Data Quality : Collect high-resolution data (<1.0 Å) to reduce ambiguity. For poor-quality crystals, employ SHELXD for dual-space methods in structure solution .

Q. How can computational modeling predict the bioactivity of pyrazole-pyridine hybrids?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). Focus on halogen bonding interactions (Br/Cl with backbone carbonyls) .

- QSAR Models : Correlate electronic descriptors (Hammett σ) with experimental IC₅₀ values. For example, electron-withdrawing groups (Br, Cl) enhance binding affinity in certain enzyme assays .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What experimental approaches analyze halogen substituent effects on molecular interactions?

- X-ray Crystallography : Compare Br/Cl positioning in active sites (e.g., Br forms stronger halogen bonds than Cl) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors like carbonic anhydrase.

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS) to measure displacement efficiency in enzyme inhibition studies .

Q. How do reaction conditions influence yield and purity in pyrazole derivatization?

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote decomposition; use low temperatures (0–5°C) for acid-sensitive intermediates.

- Workup : Quench reactions with aqueous NH₄Cl to remove metal catalysts, followed by SPE (solid-phase extraction) for high-purity isolation .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Ideal Range | Tool/Software | Reference |

|---|---|---|---|

| R-factor | <0.05 | SHELXL | |

| C-C bond length accuracy | ±0.003 Å | OLEX2/ORTEP-III | |

| Twinning fraction | <0.3 | TWINLAW (SHELXL) |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dehalogenated derivative | Over-reduction | Use milder reductants (NaBH₄ vs. LiAlH₄) |

| Di-substituted pyrazole | Poor regiocontrol | Steric-directing groups (e.g., methyl at C5) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.